

Comparison of Validated Analytical Methods for Amprolium HCl

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Compound Focus: Amprolium Hydrochloride

CAS No.: 137-88-2

Cat. No.: S518812

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The following table consolidates validation data from various studies for easy comparison. Note that **LOD** stands for Limit of Detection and **LOQ** for Limit of Quantification.

Analytical Technique	Specificity / Selectivity	Linearity Range	Accuracy (% Recovery)	Precision (% RSD)	LOD	LOQ	Key Application / Matrix	Source
HPLC (with HILIC) [1]	Stability-indicating; resolves drug from degradants & excipients	10-50 µg/mL	99.4% - 100.9%	Repeatability: ≤ 1.2%	0.15 µg/mL	0.50 µg/mL	Water Soluble Powder	[1]
RP-HPLC (with Ethopabate) [2]	Specific for both drugs in combination	48-480 µg/mL (AMP)	Not Specified	Not Specified	Not Specified	Not Specified	Combination Drug Syrup	[2]
Chemometrics (GA-ANN) [3]	Resolves drug in presence of degradants	Not Specified	Successfully applied	Better than PLS regression	Not Specified	Not Specified	Combined Dosage Form	[3]
Potentiometric (ISE) [4]	Selective in presence of Ethopabate and in liver matrix	1 x 10 ⁻⁵ - 1 x 10 ⁻² M	98.7% - 101.8%	≤ 1.3%	5.6 x 10 ⁻⁶ M	Not Specified	Dosage Form & Chicken Liver	[4]
Spectrophotometric (Eosin-Y) [5]	No interference from wastewater components	100–5000 ng/mL	Meets ICH requirements	Meets ICH requirements	45 ng/mL	136 ng/mL	Pharmaceutical Wastewater	[5]

Detailed Experimental Protocols

Here is a more detailed look at the methodologies for two of the techniques referenced above.

Hydrophilic Interaction Liquid Chromatography (HILIC) - A Stability-Indicating Method [1]

This method is particularly suited for the analysis of polar compounds like Amprolium HCl.

- **Chromatographic Conditions:**
 - **Column:** ZIC-HILIC (250 mm × 4.6 mm, 5 μm).
 - **Mobile Phase:** Isocratic mixture of **200mM Ammonium Acetate solution and Acetonitrile (25:75, v/v)**, with pH adjusted to **5.7** using glacial acetic acid.
 - **Flow Rate:** 0.5 mL/min.
 - **Temperature:** 25°C.
 - **Detection:** 267 nm using a photo-diode array (PDA) detector.
- **Sample & Stress Testing:** The method was validated using a water-soluble powder formulation. Forced degradation studies were performed by stressing the drug substance and product under **thermal, photolytic, oxidative (hydrogen peroxide), and acid/base hydrolytic** conditions. The method successfully separated Amprolium from its degradation products.
- **System Suitability Criteria:** The method was optimized to meet typical criteria, including a tailing factor of ≤ 2.0 and a sufficient number of theoretical plates [6].

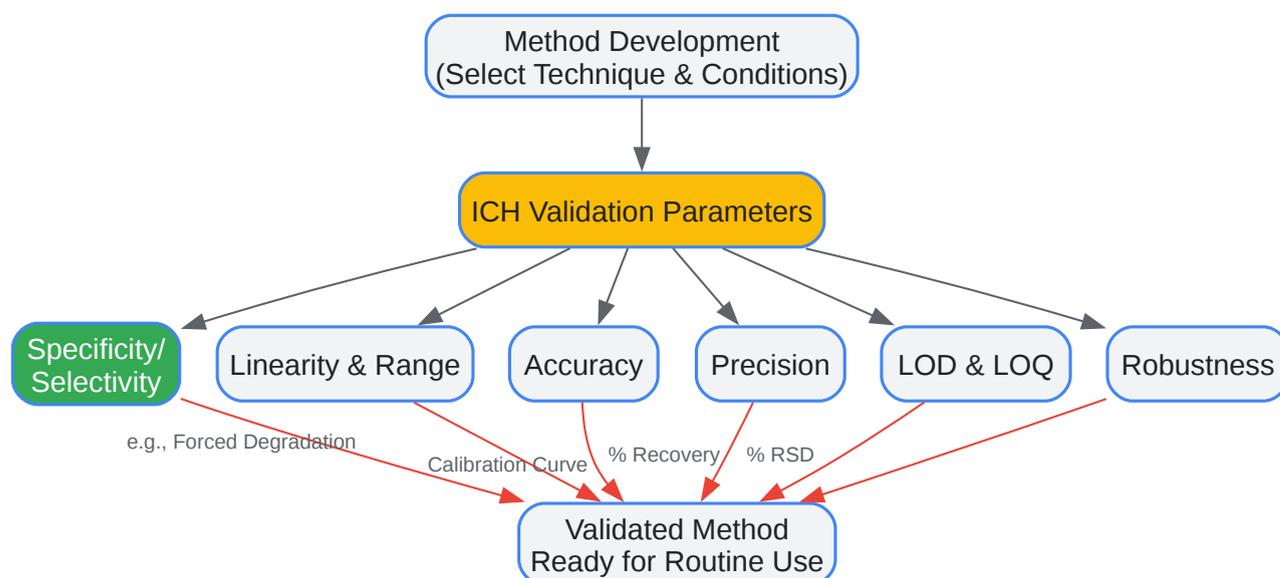
Reverse-Phase HPLC (with Ethopabate) [2]

This method was developed for the simultaneous determination of Amprolium HCl and Ethopabate in a combined dosage form.

- **Chromatographic Conditions:**
 - **Column:** BDS C18 (250mm x 4.6mm, 5 μm).
 - **Mobile Phase:** **Methanol and Purified Water (60:40, v/v)** containing **0.5% Heptansulfonic acid sodium** (an ion-pair reagent) with pH adjusted to **3.7**.
 - **Flow Rate:** 1 mL/min.
- **Validation:** The method was validated per ICH guidelines, demonstrating linearity over the specified ranges and meeting requirements for accuracy, precision, specificity, LOD, and LOQ.

Workflow for Analytical Method Validation

The following diagram illustrates the general workflow for developing and validating an analytical method for a substance like Amprolium HCl, as reflected in the studies.



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Key Insights for Researchers

- **Technique Selection Depends on Application:** The choice of method is highly dependent on your specific need. **HPLC (especially HILIC)** is robust for stability-indicating assays and purity testing [1], while **potentiometric sensors** offer a rapid, low-cost alternative for routine analysis in complex matrices like chicken liver [4]. **Spectrophotometric methods** provide simpler, cost-effective solutions for specific scenarios like environmental monitoring [5].
- **Stability-Indicating Properties are Critical:** For drug substance and product characterization, a **stability-indicating method** (which can separate the drug from its degradation products) is essential. The HILIC method demonstrates this through forced degradation studies [3] [1].
- **Sample Matrix is a Key Factor:** The validation approach must account for the sample matrix, whether it's a simple powder formulation [1], a combination drug product [2], a biological tissue like chicken liver [4], or wastewater [5].

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